Core Function and Mechanism of Action
Core Function and Mechanism of Action
An In-depth Technical Guide to the Core Functions of MutS Homolog 3 (MSH3)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the MutS Homolog 3 (MSH3) protein, a critical component of the DNA mismatch repair (MMR) system. MSH3 plays a vital role in maintaining genomic stability, and its dysfunction is implicated in various cancers, making it a person of interest in oncology research and drug development.
MSH3 is a key protein in the post-replicative DNA mismatch repair (MMR) system, which is essential for correcting errors that occur during DNA replication. Its primary function is to recognize and initiate the repair of insertion-deletion loops (IDLs), which are a type of DNA mismatch.[1] MSH3 does not function alone; it forms a heterodimer with MSH2 to create the MutSβ complex.[1] This complex is specifically responsible for identifying and binding to large IDLs, typically ranging from 1 to 15 nucleotides in length.[1]
The mechanism of action begins with the MutSβ complex scanning newly synthesized DNA for mismatches. Upon encountering an IDL, the complex binds to the distorted DNA structure. This binding event triggers a conformational change in the MutSβ complex, which then recruits another protein complex, MutLα (composed of MLH1 and PMS2), to the site of the mismatch. The formation of this ternary complex is a crucial step in initiating the downstream events of MMR, which include the excision of the error-containing DNA strand and subsequent resynthesis of the correct sequence.
The MSH3-Mediated DNA Mismatch Repair Pathway
The signaling cascade of MSH3-mediated DNA mismatch repair is a highly coordinated process involving multiple protein players. The pathway can be summarized as follows:
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Mismatch Recognition: The MSH2-MSH3 (MutSβ) heterodimer scans the DNA and recognizes insertion/deletion loops.
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Complex Formation: Upon recognition, MutSβ binds to the DNA mismatch, causing a bend in the DNA.
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Recruitment of MutLα: The DNA-bound MutSβ complex recruits the MutLα (MLH1-PMS2) heterodimer to the site.
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Excision: The MutLα complex, along with other factors including exonuclease 1 (EXO1), removes the segment of the newly synthesized strand containing the mismatch.
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Resynthesis: DNA polymerase fills in the gap using the parental strand as a template.
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Ligation: DNA ligase seals the nick to complete the repair process.
Caption: MSH3-Mediated DNA Mismatch Repair Pathway.
Role of MSH3 in Cancer
Defects in the MSH3 gene can lead to a deficient MMR system, which in turn increases the risk of developing various cancers. Somatic mutations in the MSH3 gene are found in a significant percentage of MMR-deficient colorectal cancers.[1] Loss of MSH3 function leads to microsatellite instability (MSI), a condition characterized by the accumulation of mutations in short, repetitive DNA sequences. This genomic instability can drive the development and progression of tumors.[1]
Beyond its role in cancer predisposition, MSH3 status can also influence the response to chemotherapy. Some studies suggest that MSH3 deficiency may affect the sensitivity of cancer cells to certain cytotoxic drugs.
Quantitative Data on MSH3
Table 1: MSH3 Expression in Human Tissues and Cancer
| Tissue/Cancer Type | Expression Level | Reference |
| Normal Colon | Low to Moderate | [2] |
| Colorectal Cancer (MLH1-deficient) | Loss of expression in ~48.5% of cases | [3] |
| Normal Pancreas | Low | [2] |
| Pancreatic Ductal Adenocarcinoma | Variable, with some cases showing loss of expression | [4] |
| Normal Ovary | Low | [2] |
| Ovarian Cancer | Altered expression in some cases | |
| Normal Endometrium | Low to Moderate | |
| Endometrial Cancer | Associated with MSH3 defects | |
| Nasopharyngeal Carcinoma | Downregulated mRNA and protein expression | [5] |
Table 2: Biochemical Properties of MSH3
| Parameter | Value | Reference |
| Size of recognized IDLs | 1-15 nucleotides | [1] |
| Nucleotide Binding (ADP) | Kd in the low micromolar range | [6] |
| Nucleotide Binding (ATP) | Kd in the low micromolar range | [6] |
| DNA Binding Affinity (for loop structures) | Varies depending on the specific loop structure | [7] |
Experimental Protocols
Co-Immunoprecipitation (Co-IP) to study MSH3-MSH2 Interaction
This protocol describes the co-immunoprecipitation of MSH3 and its binding partner MSH2 from cell lysates.
Materials:
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Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
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Anti-MSH3 antibody
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Anti-MSH2 antibody
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Protein A/G magnetic beads
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Wash buffer (e.g., PBS with 0.1% Tween-20)
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Elution buffer (e.g., glycine-HCl, pH 2.5)
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Neutralization buffer (e.g., Tris-HCl, pH 8.5)
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SDS-PAGE reagents
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Western blot reagents
Procedure:
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Cell Lysis: Lyse cells expressing MSH3 and MSH2 in pre-chilled lysis buffer.
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Pre-clearing: Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.
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Immunoprecipitation: Incubate the pre-cleared lysate with an anti-MSH3 antibody overnight at 4°C.
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Immune Complex Capture: Add protein A/G beads to the lysate and incubate to capture the antibody-protein complexes.
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Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
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Elution: Elute the bound proteins from the beads using elution buffer.
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Neutralization: Neutralize the eluate with neutralization buffer.
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Western Blot Analysis: Analyze the eluate by SDS-PAGE and Western blotting using an anti-MSH2 antibody to detect the co-immunoprecipitated protein.
Caption: Workflow for Co-immunoprecipitation and Western Blotting.
Immunohistochemistry (IHC) for MSH3 Detection in Tissues
This protocol outlines the steps for detecting MSH3 protein expression in formalin-fixed, paraffin-embedded (FFPE) tissue sections.[2]
Materials:
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FFPE tissue sections on charged slides
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Xylene and ethanol series for deparaffinization and rehydration
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Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
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Hydrogen peroxide solution for quenching endogenous peroxidase
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Blocking serum
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Primary antibody (anti-MSH3)
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Biotinylated secondary antibody
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Streptavidin-HRP conjugate
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DAB chromogen solution
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Hematoxylin counterstain
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Mounting medium
Procedure:
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Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.[2]
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Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in boiling antigen retrieval buffer.[2]
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Peroxidase Blocking: Block endogenous peroxidase activity by incubating the sections in hydrogen peroxide solution.
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Blocking: Block non-specific antibody binding by incubating with a blocking serum.
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Primary Antibody Incubation: Incubate the sections with the primary anti-MSH3 antibody.[2]
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Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody.[2]
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Signal Amplification: Incubate with streptavidin-HRP conjugate.
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Chromogen Development: Develop the color by incubating with DAB chromogen solution.
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Counterstaining: Counterstain the sections with hematoxylin.
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Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and mount with a coverslip.
Conclusion
MSH3 is a crucial protein for maintaining genomic integrity through its central role in the DNA mismatch repair pathway. Its function as part of the MutSβ complex in recognizing and initiating the repair of insertion-deletion loops is fundamental to preventing the accumulation of mutations that can lead to cancer. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the intricate functions of MSH3 and its potential as a therapeutic target in oncology. A deeper understanding of the MSH3-mediated repair pathway and its regulation will be instrumental in developing novel strategies for cancer prevention and treatment.
References
- 1. MSH3 - Wikipedia [en.wikipedia.org]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Loss of MSH3 protein expression is frequent in MLH1-deficient colorectal cancer and is associated with disease progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MSH3 | Cancer Genetics Web [cancerindex.org]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. The nucleotide binding properties of human MSH2/MSH3 are lesion-dependent and distinct from those of human MSH2/MSH6 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
